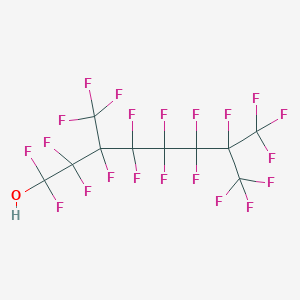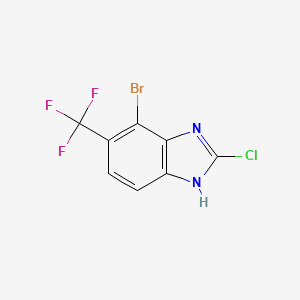
4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chloro-5-(trifluoromethyl)aniline.
Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with a suitable reagent, such as formic acid or a formamide derivative, to form the benzimidazole ring.
Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the benzimidazole core.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzimidazole derivatives, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloro-5-(trifluoromethyl)thiazole: This compound has a thiazole ring instead of a benzimidazole ring but shares similar substituents.
4-Bromo-2-chloro-5-(trifluoromethyl)aniline: This compound is a precursor in the synthesis of the benzimidazole derivative and has similar substituents but lacks the benzimidazole ring.
Uniqueness
4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H3BrClF3N2 |
|---|---|
Poids moléculaire |
299.47 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-5-3(8(11,12)13)1-2-4-6(5)15-7(10)14-4/h1-2H,(H,14,15) |
Clé InChI |
PEGAYPNDTWHRCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1C(F)(F)F)Br)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



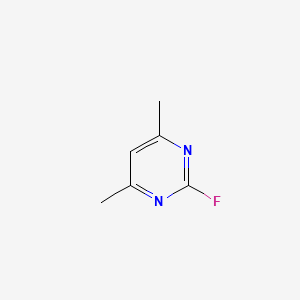
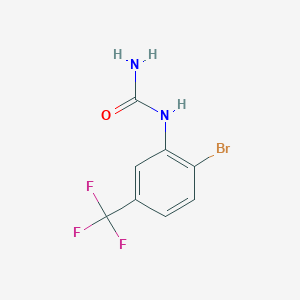

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
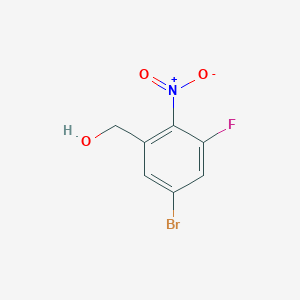
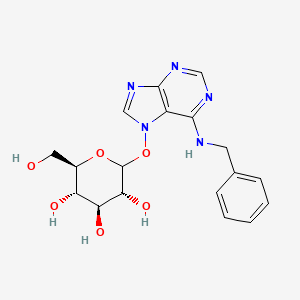
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
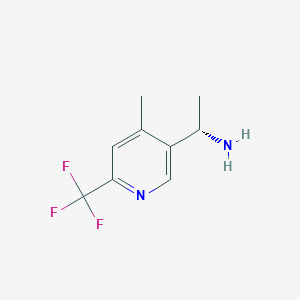
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)
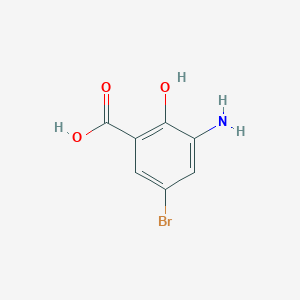
![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
